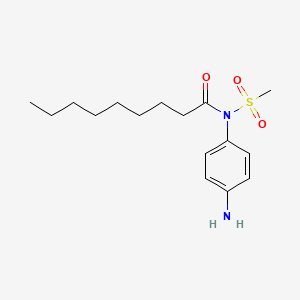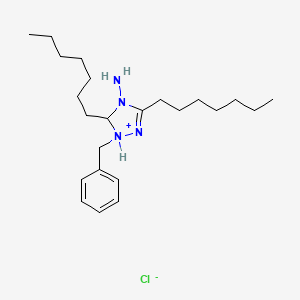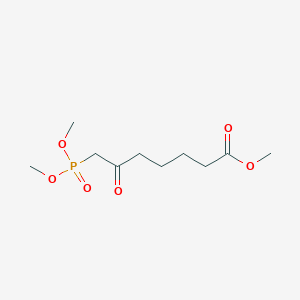![molecular formula C6H6N4S B14604246 Thiazolo[4,5-c]pyridine-4,6-diamine CAS No. 60282-61-3](/img/structure/B14604246.png)
Thiazolo[4,5-c]pyridine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[4,5-c]pyridine-4,6-diamine is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both thiazole and pyridine rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridine-4,6-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable pyridine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo[4,5-c]pyridine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Thiazolo[4,5-c]pyridine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of thiazolo[4,5-c]pyridine-4,6-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyrimidine: Another fused heterocyclic compound with similar pharmacological properties.
Thiazolo[5,4-b]pyridine: A structurally related compound with a different fusion pattern of the thiazole and pyridine rings.
Uniqueness
Thiazolo[4,5-c]pyridine-4,6-diamine is unique due to its specific ring fusion and substitution pattern, which can result in distinct biological activities compared to other similar compounds. Its versatility as a scaffold for drug development makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
60282-61-3 |
|---|---|
Formule moléculaire |
C6H6N4S |
Poids moléculaire |
166.21 g/mol |
Nom IUPAC |
[1,3]thiazolo[4,5-c]pyridine-4,6-diamine |
InChI |
InChI=1S/C6H6N4S/c7-4-1-3-5(6(8)10-4)9-2-11-3/h1-2H,(H4,7,8,10) |
Clé InChI |
VBASHFVFPNKIGC-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(N=C1N)N)N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione](/img/structure/B14604174.png)


![Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14604196.png)
![7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid](/img/structure/B14604201.png)




![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
